molecular formula C16H15BrO B1292955 3'-Bromo-3-(4-methylphenyl)propiophenone CAS No. 898768-69-9

3'-Bromo-3-(4-methylphenyl)propiophenone

Cat. No.: B1292955
CAS No.: 898768-69-9
M. Wt: 303.19 g/mol
InChI Key: IULVLGKQGGBUOS-UHFFFAOYSA-N
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Description

3-Bromo-3-(4-methylphenyl)propiophenone (also known as 4-methyl-3-bromophenylacetophenone or MBPA) is a chemical compound that has been widely studied for its potential applications in synthetic organic chemistry and pharmaceutical research. It is a white crystalline solid with a molecular weight of 213.01 g/mol and a melting point of 85-86°C. MBPA has been used as a starting material in the synthesis of a variety of compounds, such as pharmaceuticals, polymers precursors, and dyes. Additionally, it has been investigated for its potential biological activities, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Natural Product Chemistry and Marine Algae

  • Bromophenols isolated from marine red algae, such as Rhodomela confervoides, have been studied for their antibacterial properties. Compounds identified from this algae showed moderate to strong activity against various bacterial strains, highlighting the antimicrobial potential of natural bromophenols (Xu et al., 2003). Additional research on Rhodomela confervoides led to the discovery of bromophenol derivatives with detailed structural elucidation, although these compounds were found inactive against human cancer cell lines and microorganisms, indicating the specificity of biological activities related to structural variations (Zhao et al., 2004).

Antioxidant and Anticancer Activities

  • Synthetic derivatives of natural bromophenols have been evaluated for their antioxidant and anticancer activities. Methylated and acetylated derivatives were synthesized and shown to exhibit significant antioxidant properties and anticancer potential against specific cell lines, which merits further investigation for drug development (Dong et al., 2022).

Epigenetic and Enzyme Inhibition

  • Certain bromophenol derivatives have been identified as selective inhibitors for epigenetic enzymes like PR-SET7 and EZH2, indicating their potential use in cancer therapy. These compounds induced cell death and differentiation in human leukemia cells, suggesting a promising avenue for the development of new therapeutic agents (Valente et al., 2012).

Synthetic Applications

  • 3-Bromo-2-phenyl-1-indenone has been utilized in the synthesis of carbofunctional α,β-unsaturated sulfides, demonstrating the versatility of bromophenols in organic synthesis (Timokhina et al., 2001). Another study focused on the synthesis of 4-benzyloxy propiophenone using liquid–liquid–liquid phase-transfer catalysis, showcasing a green chemistry approach to synthesizing important pharmaceutical intermediates (Yadav & Sowbna, 2012).

Safety and Hazards

The compound is considered hazardous. It is combustible and causes serious eye irritation . It should be stored in a well-ventilated place and kept cool .

Properties

IUPAC Name

1-(3-bromophenyl)-3-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c1-12-5-7-13(8-6-12)9-10-16(18)14-3-2-4-15(17)11-14/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULVLGKQGGBUOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644120
Record name 1-(3-Bromophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-69-9
Record name 1-(3-Bromophenyl)-3-(4-methylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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